molecular formula C6H3BrN2S B1517495 4-Bromothieno[3,2-d]pyrimidine CAS No. 16285-70-4

4-Bromothieno[3,2-d]pyrimidine

Cat. No.: B1517495
CAS No.: 16285-70-4
M. Wt: 215.07 g/mol
InChI Key: DNTCHXURFZZYED-UHFFFAOYSA-N
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Description

4-Bromothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 16285-70-4 . It has a molecular weight of 215.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a melting point of 140-145 .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidines in Cancer Research

4-Bromothieno[3,2-d]pyrimidine has been utilized in the design and synthesis of pyrazolo[3,4-d]pyrimidines. This chemical scaffold has shown potential in targeting the Bcr-Abl T315I mutant, a mutation associated with certain leukemias. Notably, a 4-bromo derivative exhibited high activity against the Bcr-Abl T315I mutant in cell-free assays, demonstrating submicromolar potency against T315I Bcr-Abl expressing cells. This research indicates the potential of this compound derivatives in leukemia therapies (Radi et al., 2013).

Regioselective Bromination and Drug Discovery

The compound has also been central to the development of regioselective bromination techniques for thieno[2,3-b]pyridine, highlighting its utility as a building block in drug discovery. This advancement demonstrates the potential of this compound in synthesizing novel compounds for therapeutic applications (Lucas et al., 2015).

Radio Sensitization and DNA Damage Enhancement

In the context of radiobiology, halogenated pyrimidine analogs, including brominated variants, have been investigated for their ability to enhance the effects of radiation therapy. These compounds, when pre-treated, can lead to a significant increase in DNA damage induced by radiation, offering a potential pathway to enhance the effectiveness of radiotherapy in cancer treatment (Kinsella et al., 1987).

Antiviral and Antiretroviral Activities

Research has also explored this compound derivatives in the realm of antiviral therapy. Certain derivatives have shown inhibitory activity against DNA viruses and marked inhibition of retrovirus replication in cell culture. These findings suggest a potential role for these compounds in the development of new antiviral and antiretroviral drugs (Hocková et al., 2003).

Synthesis of Thienopyrimidine Bioisosteres

The synthesis of novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, using this compound as a precursor, has been explored. This research is significant for the development of new compounds with potential therapeutic applications, highlighting the versatility of this compound in medicinal chemistry (Phoujdar et al., 2008).

Inhibitors of Dihydrofolate Reductase

Studies have been conducted on this compound derivatives as potential inhibitors of dihydrofolate reductase, an enzyme crucial in the replication of Pneumocystis carinii and Toxoplasma gondii. This research opens avenues for the development of new antifolate drugs for treating infections caused by these organisms (Rosowsky et al., 1997).

Safety and Hazards

The safety information for 4-Bromothieno[3,2-d]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Thienopyrimidine derivatives, which include 4-Bromothieno[3,2-d]pyrimidine, have been found to have various biological activities and are considered valuable in the treatment of cancer . Therefore, future research could focus on the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

Biochemical Analysis

Biochemical Properties

4-Bromothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, this compound can bind to certain receptors, influencing their activity and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit kinase activity by competing with ATP for binding sites, thereby preventing phosphorylation events. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, the compound may be actively transported into cells by specific transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .

Properties

IUPAC Name

4-bromothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTCHXURFZZYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-70-4
Record name 4-bromothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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